molecular formula C21H29N5OS B6445925 1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2640861-94-3

1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B6445925
CAS No.: 2640861-94-3
M. Wt: 399.6 g/mol
InChI Key: IQOGKUAQWHBOAR-UHFFFAOYSA-N
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Description

The compound features a piperazine core linked via a but-2-yn-1-yloxy group to a piperidine ring substituted with a fused [1,3]thiazolo[4,5-c]pyridine moiety.

  • Piperazine/piperidine motifs: Common in ligands targeting G-protein-coupled receptors (GPCRs) such as histamine H3 or serotonin receptors .
  • Thiazolo[4,5-c]pyridine: A heterocyclic system with electron-rich nitrogen and sulfur atoms, enhancing hydrogen-bonding and π-π stacking interactions .

Properties

IUPAC Name

2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5OS/c1-2-24-12-14-25(15-13-24)9-3-4-16-27-18-6-10-26(11-7-18)21-23-19-17-22-8-5-20(19)28-21/h5,8,17-18H,2,6-7,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOGKUAQWHBOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. One of the primary synthetic routes may start with the formation of the thiazolo[4,5-c]pyridine core through a cyclization reaction involving a precursor containing both thiazole and pyridine rings. Subsequent steps would involve the functionalization of this core with a piperidin-4-yl group via nucleophilic substitution reactions, followed by the attachment of the ethyl group and but-2-yn-1-yloxy linker through alkylation reactions.

Industrial Production Methods

Industrial production of 1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine would scale up these synthetic methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Transformation of functional groups to higher oxidation states.

  • Reduction: : Reduction of functional groups, potentially impacting the piperazine and thiazole rings.

  • Substitution: : Nucleophilic or electrophilic substitution reactions involving the nitrogen atoms or the ethyl side chain.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in suitable solvents.

  • Reduction: : Hydrogen gas with a palladium or platinum catalyst, or chemical reductants like sodium borohydride.

  • Substitution: : Alkyl halides or acyl halides for electrophilic substitutions, and nucleophiles like amines or thiols for nucleophilic substitutions.

Major Products

  • Oxidation: : Potentially yield N-oxides or sulfoxides depending on the functional groups targeted.

  • Reduction: : Could form reduced piperazine or thiazole derivatives.

  • Substitution: : New functionalized derivatives with altered properties.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolo-pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications in the thiazolo-pyridine structure can lead to enhanced cytotoxicity against cancer cell lines. The compound's potential as an anticancer agent may be attributed to its ability to induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

The thiazolo[4,5-c]pyridine moiety is associated with antimicrobial activity. Compounds featuring this structure have been tested against a range of pathogens, including bacteria and fungi. The mechanism of action typically involves interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival.

Neurological Applications

Piperazine derivatives are known for their central nervous system (CNS) activities. The specific compound may exhibit neuroprotective effects or serve as a potential treatment for neurological disorders such as depression or anxiety by modulating neurotransmitter systems. Preclinical studies have suggested that similar compounds can enhance serotonergic and dopaminergic signaling.

Synthesis and Modification

The synthesis of 1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine can be achieved through various organic synthesis techniques. Recent advancements in synthetic methodologies allow for the efficient production of this compound and its derivatives, facilitating further research into its applications.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of similar thiazolo-pyridine derivatives. The researchers synthesized a series of compounds and evaluated their cytotoxicity against breast cancer cell lines. Results indicated that specific modifications led to significant increases in cytotoxicity compared to standard treatments.

Case Study 2: Antimicrobial Activity

In another investigation published in Antimicrobial Agents and Chemotherapy, derivatives of thiazolo-pyridines were tested against multi-drug resistant bacterial strains. The study demonstrated that certain substitutions on the thiazolo-pyridine ring enhanced antibacterial activity, highlighting the potential for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism by which 1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine exerts its effects involves specific molecular targets and pathways. It may bind to particular receptors or enzymes, altering their activity and impacting cellular processes. The interactions with these molecular targets can lead to modulation of signal transduction pathways, affecting various biological functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Structural Features and Implications
Compound Name / Evidence Core Structure Key Substituents Functional Implications
Target Compound Piperazine + piperidine Thiazolo[4,5-c]pyridine, but-2-yn-1-yloxy linker Enhanced rigidity, strong H-bonding, potential H3 antagonism
Compound 5 () Piperazine Pyrazole, trifluoromethylphenyl High lipophilicity (CF3 group), pyrazole may limit blood-brain barrier penetration
MK42 () Piperazine Thiophene, trifluoromethylpyridine Thiophene enhances π-π stacking; CF3 improves receptor selectivity
1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine () Piperazine + piperidine Ethyl, isobutyl substituents High hydrophobicity; likely CNS penetration but rapid metabolism
QSAR Model Compounds () Thiazolo[4,5-b]pyridine Piperidinyl-piperazine Optimal TCN_5 descriptor correlates with H3 antagonism
Key Observations:
  • Linker Flexibility : The but-2-yn-1-yl group offers reduced conformational freedom vs. ketones () or esters, possibly improving target engagement .

Pharmacokinetic and QSAR Insights

Table 2: QSAR Descriptors and Pharmacokinetic Properties
Descriptor () Target Compound Compound 5 () MK42 ()
TCN_5 (Topological carbon-nitrogen interactions) Likely high (due to thiazolo N atoms) Moderate (pyrazole N) Low (thiophene lacks N)
XKMostHydrophobicHydrophilicDistance Balanced (piperazine hydrophilicity + thiazolo hydrophobicity) High hydrophobicity (CF3) Moderate (thiophene)
Predicted logP ~3.5 (estimated) ~4.2 (CF3 group) ~3.8
  • Metabolic Stability : The alkyne linker in the target compound may resist oxidative metabolism better than ester/amide-containing analogs (e.g., ), extending half-life .
  • Solubility : Piperazine’s hydrophilicity may offset thiazolo’s hydrophobicity, improving aqueous solubility vs. ’s alkyl-substituted analog .

Biological Activity

1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound with potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a piperazine core modified with ethyl and thiazolo-pyridine substituents. The structural complexity suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Structural Formula

C20H26N6O2S\text{C}_{20}\text{H}_{26}\text{N}_6\text{O}_2\text{S}

Anticancer Activity

Research indicates that derivatives of thiazolo[4,5-c]pyridine exhibit significant anticancer properties. For instance, compounds containing the thiazolo group have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as AKT/mTOR .

Table 1: Anticancer Activity of Thiazolo Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
18MCF-71.27Induces apoptosis via AKT pathway
19MCF-71.50Inhibits VEGF expression
20MCF-71.31Reduces HIF-1α levels

Antimicrobial Activity

Thiazolo derivatives have also demonstrated antimicrobial properties. Studies suggest that modifications at specific positions can enhance their efficacy against various pathogens, including bacteria and fungi. For example, thiazolidinones have shown promising results in inhibiting bacterial growth through disruption of cell wall synthesis .

Table 2: Antimicrobial Efficacy of Thiazolo Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of thiazolo derivatives. Compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. For instance, certain derivatives showed selective inhibition of MAO-B isoform, which is implicated in Parkinson's disease management .

Case Study: Neuroprotective Activity

In a study evaluating the neuroprotective effects of thiazolidinones:

  • Objective : To assess the MAO inhibitory activity.
  • Findings : Compounds exhibited significant inhibition at concentrations ≥200 µM, suggesting potential for treating neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds inhibit key enzymes involved in tumor growth and inflammation.
  • Signal Transduction Modulation : Interference with pathways like AKT/mTOR affects cell survival and proliferation.
  • Oxidative Stress Reduction : Antioxidant properties help mitigate cellular damage in various conditions.

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